An In-depth Technical Guide to N-Fluorobenzenesulfonimide (NFSI)
An In-depth Technical Guide to N-Fluorobenzenesulfonimide (NFSI)
For Researchers, Scientists, and Drug Development Professionals
N-Fluorobenzenesulfonimide (NFSI), systematically named N-fluoro-N-(phenylsulfonyl)benzenesulfonamide, is a highly versatile and widely utilized electrophilic fluorinating agent in modern organic synthesis. Its stability, ease of handling, and broad substrate scope have made it an indispensable tool for the introduction of fluorine into organic molecules, a critical strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of NFSI.
Core Chemical Properties
NFSI is a white to off-white crystalline solid that is stable under ambient conditions, making it a more user-friendly alternative to many other fluorinating agents.[1][3] Its physical and chemical properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 133745-75-2 |
| Molecular Formula | C₁₂H₁₀FNO₄S₂ |
| Molecular Weight | 315.34 g/mol [4] |
| Melting Point | 114-116 °C[5] |
| Boiling Point | 471.4 ± 28.0 °C (Predicted) |
| Density | 1.4466 g/cm³ (Estimate) |
| pKa | -32.45 ± 0.70 (Predicted) |
| Appearance | White to light brown crystalline powder[6] |
Solubility Profile
| Solvent | Solubility |
| Acetonitrile | Very soluble |
| Dichloromethane | Very soluble |
| Tetrahydrofuran (THF) | Very soluble |
| Chloroform | Easily soluble[5] |
| Ethyl Acetate | Easily soluble[5] |
| Toluene | Less soluble |
| Ethanol | Low solubility[5] |
| Methanol | Low solubility[5] |
| Water | Insoluble |
| Petroleum Ether | Low solubility[5] |
Spectroscopic Data
The structural integrity and purity of NFSI can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | 7.53 (t, 2H), 7.63 (t, 1H), 7.77 (d, 1H), 7.91 (d, 4H)[7] |
| ¹³C NMR | CDCl₃ | 112.6, 121.3, 125.0, 125.8, 127.3, 129.9, 130.9, 134.9, 137.7, 141.3, 144.2[7] |
| ¹⁹F NMR | CDCl₃ | 65.8[3] |
Other Spectroscopic Data
| Technique | Key Observations |
| Infrared (IR) Spectroscopy | Major peaks can be observed, with specific wavenumbers corresponding to the functional groups present in the molecule.[8] |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns can be determined.[9] |
| Raman Spectroscopy | Raman-active modes can be identified, providing complementary information to IR spectroscopy.[3] |
Reactivity and Applications
NFSI is a multifaceted reagent, primarily known as an electrophilic fluorinating agent, but it also functions as a strong oxidant, an amination reagent, and a phenylsulfonyl group transfer reagent.[5]
Electrophilic Fluorination
NFSI is widely used for the fluorination of a diverse range of nucleophiles, including enolates, silyl (B83357) enol ethers, and carbanions.[10][11] It is particularly valuable in the synthesis of α-fluorocarbonyl compounds, which are important building blocks in medicinal chemistry.[12] The reaction is believed to proceed through either a single-electron transfer (SET) or an Sₙ2-type mechanism, depending on the substrate and reaction conditions.[13]
Oxidation Reactions
NFSI can act as a potent oxidant, particularly in transition metal catalysis. For instance, it is used to promote reductive elimination from high-oxidation-state transition metals, such as in palladium-catalyzed diamination, carboamination, and alkoxyamination of unactivated alkenes.[5]
Amination and Sulfonylation Reactions
In addition to fluorination, NFSI can serve as a source of the bis(phenylsulfonyl)amide group in amination reactions.[14] Under certain conditions, it can also act as a phenylsulfonyl group transfer reagent.[5]
Experimental Protocols
Synthesis of N-Fluorobenzenesulfonimide (Wanger Method)
This method provides a high-yield synthesis of NFSI from diphenylsulfonimide sodium salt.[15]
Materials:
-
Diphenylsulfonimide sodium salt
-
Water/acetonitrile or pure water
-
Fluorine gas (10% in nitrogen)
-
Nitrogen gas
Procedure:
-
Dissolve the diphenylsulfonimide sodium salt in water/acetonitrile or pure water in a suitable reaction vessel.
-
Cool the solution to the desired temperature.
-
Bubble a mixture of 10% fluorine in nitrogen gas through the solution.
-
Upon completion of the reaction, purge the reactor with nitrogen gas to remove any residual fluorine.
-
Collect the precipitated product by filtration.
-
Wash the product with water and then dry it to obtain N-Fluorobenzenesulfonimide. This method can achieve yields of up to 94%.[15]
General Procedure for α-Fluorination of a β-Ketoester
This protocol is a representative example of the use of NFSI in electrophilic fluorination.
Materials:
-
β-ketoester
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF)
-
Base (e.g., sodium hydride, lithium diisopropylamide) (if starting from the keto form)
Procedure:
-
If starting with the β-ketoester, dissolve it in the anhydrous solvent and treat it with a suitable base at a low temperature (e.g., -78 °C) to generate the enolate in situ.
-
Dissolve NFSI in a minimal amount of the same anhydrous solvent.
-
Add the NFSI solution dropwise to the enolate solution at the low temperature.
-
Allow the reaction mixture to stir at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-fluoro-β-ketoester.
Visualizing Workflows and Pathways
Synthesis of N-Fluorobenzenesulfonimide
Caption: Workflow for the synthesis of N-Fluorobenzenesulfonimide.
Electrophilic Fluorination of a β-Ketoester
Caption: Reaction pathway for the fluorination of a β-ketoester using NFSI.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 3. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-フルオロベンゼンスルホンイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 6. N-Fluorobenzenesulfonimide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. brynmawr.edu [brynmawr.edu]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
